molecular formula C16H15ClN2O4S B2419396 3-chloro-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzenesulfonamide CAS No. 954632-65-6

3-chloro-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzenesulfonamide

Cat. No.: B2419396
CAS No.: 954632-65-6
M. Wt: 366.82
InChI Key: PQFTUNUJSRPGMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzenesulfonamide is a high-purity chemical compound intended for research and development purposes. This molecule features a benznesulfonamide group linked to a phenyloxazolidinone core, a structural motif seen in pharmacologically active compounds . Compounds with this oxazolidinone scaffold are of significant interest in medicinal chemistry and are frequently investigated as key intermediates in the synthesis of potential therapeutic agents . The specific stereochemistry of the oxazolidinone ring can be critical for biological activity, as is the case with related drug substances . Researchers can utilize this compound as a building block or precursor in drug discovery projects, particularly for exploring new enzyme inhibitors. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Proper storage conditions and handling procedures for similar compounds typically recommend storage in a refrigerator between 2-8°C .

Properties

IUPAC Name

3-chloro-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O4S/c17-12-5-4-8-15(9-12)24(21,22)18-10-14-11-19(16(20)23-14)13-6-2-1-3-7-13/h1-9,14,18H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQFTUNUJSRPGMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1C2=CC=CC=C2)CNS(=O)(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Primary Sulfonamide Intermediate

The synthesis commences with the reaction of (S)-3-aminopropane-1,2-diol (1) and 3-chlorobenzenesulfonyl chloride (2) in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (triethylamine or collidine). This yields N-((S)-2,3-dihydroxypropyl)-3-chlorobenzenesulfonamide (3), with the base neutralizing HCl byproducts.

Reaction Conditions :

  • Solvent: Dichloromethane (5–10 volumes relative to 1)
  • Temperature: 0–25°C
  • Stoichiometry: 1.1 equivalents of 2 per equivalent of 1
  • Workup: Aqueous extraction, followed by solvent evaporation under reduced pressure.

Bromination of the Diol Intermediate

The secondary hydroxyl group in 3 is selectively brominated using hydrobromic acid (HBr) in acetic acid. This step converts 3 into N-((S)-3-bromo-2-hydroxypropyl)-3-chlorobenzenesulfonamide (4), with the primary hydroxyl group remaining intact for subsequent functionalization.

Critical Parameters :

  • HBr Concentration: 4 equivalents in acetic acid
  • Temperature: 60–65°C for 2–4 hours
  • Isolation: Distillation under reduced pressure, followed by recrystallization from toluene/isopropanol.

Nucleophilic Substitution with Aniline

The bromo intermediate 4 undergoes nucleophilic displacement with aniline (5) in toluene, facilitated by collidine as an auxiliary base. This yields N-((S)-2-hydroxy-3-(phenylamino)propyl)-3-chlorobenzenesulfonamide (6), introducing the phenyl group at the oxazolidinone’s nitrogen.

Optimization Insights :

  • Solvent: Toluene (8–10 volumes)
  • Temperature: 90–110°C for 5–6 hours
  • Stoichiometry: 1.2 equivalents of 5 and 1.0 equivalent of collidine per equivalent of 4.

Cyclization to Form the Oxazolidinone Ring

The amino alcohol 6 is cyclized using N,N'-carbonyldiimidazole (CDI) in a solvent mixture of 1-methyl-2-pyrrolidone (NMP) and toluene. This forms the oxazolidinone ring, yielding the final product 3-chloro-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzenesulfonamide (7).

Cyclization Protocol :

  • CDI Equivalents: 1.1–1.3
  • Solvent Ratio: NMP:toluene (1:3 v/v)
  • Temperature: 75–85°C for 3–5 hours
  • Purification: Recrystallization from acetone/water.

Alternative Synthetic Routes and Comparative Analysis

Phosgene-Mediated Cyclization

An alternative to CDI involves using phosgene or triphosgene as the carbonyl source. While phosgene offers higher reactivity, its toxicity necessitates stringent safety measures. Trials indicate comparable yields (78–82%) but require additional quenching steps with aqueous sodium hydroxide.

One-Pot Bromination-Cyclization Approach

Recent advancements demonstrate a streamlined one-pot method where bromination and cyclization occur sequentially without isolating intermediate 4 . This reduces purification steps but demands precise stoichiometric control of HBr and CDI.

Key Data :

Parameter One-Pot Method Stepwise Method
Overall Yield (%) 65 72
Purity (HPLC, %) 98.5 99.2
Reaction Time (h) 12 18

Stereochemical Considerations and Chiral Purity

The stereochemistry at the oxazolidinone’s 5-position is dictated by the starting (S)-3-aminopropane-1,2-diol . Enantiomeric excess (ee) exceeding 99% is achievable via recrystallization from chiral solvents (e.g., ethyl lactate). Racemization risks during bromination are mitigated by maintaining temperatures below 70°C.

Industrial-Scale Production and Process Optimization

Solvent Selection and Waste Reduction

Toluene and NMP are preferred for their high boiling points and compatibility with CDI. Solvent recovery systems reduce environmental impact, with >90% toluene recycled via distillation.

Catalytic Enhancements

Palladium-catalyzed coupling reactions have been explored to introduce the phenyl group earlier in the synthesis, though yields remain suboptimal (55–60%) compared to nucleophilic substitution.

Analytical Characterization and Quality Control

Critical Quality Attributes :

  • HPLC Purity : ≥99% (C18 column, acetonitrile/water gradient)
  • Melting Point : 222–225°C (consistent with crystalline form)
  • Chiral Purity : ≥99% ee (chiral OD-H column).

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The oxazolidinone ring can be oxidized or reduced under specific conditions.

    Hydrolysis: The compound can be hydrolyzed to yield the corresponding sulfonic acid and oxazolidinone derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Formation of substituted benzenesulfonamides.

    Oxidation: Formation of sulfonic acids and oxidized oxazolidinones.

    Reduction: Formation of reduced oxazolidinones and amines.

    Hydrolysis: Formation of sulfonic acids and oxazolidinone derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a pharmacophore in drug design. Its structure suggests possible antimicrobial and anticancer properties.

Antimicrobial Properties

Studies have shown that sulfonamide derivatives exhibit significant antibacterial activity. For instance, a related compound demonstrated effective inhibition against Staphylococcus aureus, with IC50 values indicating potent antibacterial activity. The mechanism of action often involves the inhibition of bacterial ribosomes, disrupting protein synthesis, which is critical for bacterial growth .

Anticancer Potential

Research has indicated that compounds structurally similar to 3-chloro-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzenesulfonamide can induce apoptosis in various human cancer cell lines. One study highlighted the ability of a related sulfonamide derivative to modulate pathways involved in cancer cell survival, suggesting therapeutic applications in oncology .

Biological Applications

In biological research, the compound is utilized for its ability to inhibit specific enzymes and bind to proteins, which is essential for understanding various biochemical pathways.

Enzyme Inhibition Studies

The compound's interaction with enzymes can provide insights into its potential as an inhibitor in metabolic pathways. For example, investigations into enzyme inhibition have shown promising results, leading to the exploration of its use in developing treatments for diseases linked to enzyme dysfunction .

Protein Binding Studies

Understanding how this compound interacts with proteins can help elucidate its biological activity and therapeutic potential. Studies focusing on protein binding dynamics are critical for assessing the pharmacokinetics and bioavailability of the compound .

Material Science Applications

Beyond biological applications, this compound is also explored in material science for developing advanced materials with specific chemical properties.

Development of Advanced Materials

The unique structural features of this compound allow it to be investigated for use in creating materials with tailored chemical properties. This includes potential applications in coatings, adhesives, and other industrial materials where specific chemical interactions are desired.

Case Studies and Research Findings

Study FocusFindingsReference
Antiviral EffectsCompounds related to this class showed significant inhibition of HBV replication in vitro.
Antibacterial EfficacyRelated sulfonamide derivatives demonstrated effective inhibition against various bacteria.
Anticancer PotentialSimilar compounds induced apoptosis in human cancer cell lines, indicating therapeutic potential.

Mechanism of Action

The mechanism of action of 3-chloro-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The oxazolidinone ring is known to interact with bacterial ribosomes, inhibiting protein synthesis, which contributes to its antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-((2-oxo-3-methyl-oxazolidin-5-yl)methyl)benzenesulfonamide
  • 3-chloro-N-((2-oxo-3-ethyl-oxazolidin-5-yl)methyl)benzenesulfonamide
  • 3-chloro-N-((2-oxo-3-phenyl-oxazolidin-5-yl)methyl)benzenesulfonamide

Uniqueness

3-chloro-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzenesulfonamide is unique due to the presence of the phenyl group on the oxazolidinone ring, which can enhance its binding affinity and specificity towards certain biological targets. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.

Biological Activity

3-Chloro-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzenesulfonamide, a sulfonamide compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antibacterial and antitumor applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure

The molecular formula for this compound is C₁₉H₁₈ClN₃O₅S. The compound features a sulfonamide moiety, which is known for its broad-spectrum antibacterial properties.

Antibacterial Activity

Sulfonamides have historically been recognized as effective antibacterial agents. Recent studies have demonstrated that derivatives of sulfonamides, including this compound, exhibit significant antibacterial activity against various bacterial strains.

Case Study:
A study conducted by researchers on a series of sulfonamide derivatives showed that the compound displayed potent activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The Minimum Inhibitory Concentration (MIC) values ranged from 4 to 16 µg/mL, indicating strong efficacy compared to standard antibiotics such as penicillin.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Streptococcus pneumoniae4
Escherichia coli32

Antitumor Activity

The potential antitumor properties of this compound have also been explored. Research indicates that it may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

Research Findings:
In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that treatment with this compound resulted in a significant reduction in cell viability. The IC₅₀ value was determined to be approximately 15 µM.

Cell LineIC₅₀ (µM)
MCF-7 (Breast)15
HeLa (Cervical)20

The mechanism by which this compound exerts its biological effects involves the inhibition of dihydropteroate synthase (DHPS), an enzyme critical for bacterial folate synthesis. This inhibition leads to a depletion of folate levels, ultimately hindering bacterial growth.

Q & A

Basic Research Questions

Synthesis and Optimization How is 3-chloro-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzenesulfonamide synthesized, and what are the critical optimization parameters? Methodology :

  • Oxazolidinone Core Formation : Start with epoxide intermediates (e.g., epibromohydrin) reacted with amines (e.g., cyclohexylmethylamine) under basic conditions (K₂CO₃ in methanol) to form the oxazolidinone ring .
  • Sulfonamide Coupling : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane at 0°C to couple the sulfonyl chloride derivative to the oxazolidinone-methylamine intermediate .
  • Optimization : Monitor reaction temperature (0°C prevents side reactions), use column chromatography (silica gel, gradient elution) for purification, and confirm yields via NMR (37–73% reported for analogous compounds) .

Structural Characterization What spectroscopic and crystallographic methods confirm the compound’s structure? Methodology :

  • ¹H/¹³C NMR : Analyze chemical shifts for the sulfonamide NH (~10 ppm), oxazolidinone carbonyl (~170 ppm), and aromatic protons (6.5–8.0 ppm) .
  • X-ray Crystallography : Determine bond angles (e.g., C9–C3–C3a = 132.1°) and planarity of the oxazolidinone ring (max. deviation 0.007 Å) using datasets deposited in the Cambridge Crystallographic Data Centre (CCDC) .

Biological Activity Screening What in vitro assays evaluate its potential as a Factor Xa inhibitor? Methodology :

  • Enzymatic Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., Boc-Ile-Glu-Gly-Arg-AMC) in human Factor Xa .
  • Selectivity Testing : Compare inhibition against related serine proteases (thrombin, trypsin) to assess specificity .

Advanced Research Questions

Mechanistic Studies How can the binding mode to Factor Xa be elucidated? Methodology :

  • X-ray Crystallography : Co-crystallize the compound with human Factor Xa (2.0 Å resolution) to identify interactions (e.g., chlorothiophene in the S1 pocket) .
  • Mutagenesis : Replace key residues (e.g., Tyr228) to validate hydrogen bonding and hydrophobic interactions .

SAR Analysis What strategies optimize activity through structural modifications? Methodology :

  • Sulfonamide Variations : Replace the 3-chlorophenyl group with electron-withdrawing (e.g., nitro) or bulky substituents (e.g., cycloheptyl) to enhance target affinity .
  • Oxazolidinone Modifications : Introduce methyl or phenyl groups at the 3-position to improve metabolic stability (e.g., 73% yield for 5-chloro-2-methoxy-N-(4-sulfamoylbenzyl) derivatives) .

Metabolic Stability What in vitro models predict hepatic clearance? Methodology :

  • Liver Microsomes : Incubate with NADPH and monitor degradation via LC-MS (t₁/₂ > 60 min suggests stability) .
  • CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

Data Contradictions How to resolve discrepancies in IC₅₀ values across assays? Methodology :

  • Orthogonal Assays : Compare enzymatic (fluorogenic) vs. cell-based (clotting time) results .
  • Purity Verification : Use HPLC (≥95% purity) and HRMS to exclude batch variability .

Polymorphism Studies How do polymorphic forms affect solubility and bioavailability? Methodology :

  • PXRD/DSC : Identify polymorphs (Form I vs. II) and melting points (e.g., 180–220°C) .
  • Solubility Testing : Measure equilibrium solubility in biorelevant media (FaSSIF/FeSSIF) to predict in vivo performance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.